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Compound of Interest
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dihydrobromide

CAS No.: 28814-35-9

Cat. No.: B14058332

Get Quote

Executive Summary
Alpha-Methylhistamine (specifically the (R)-isomer) is a potent, high-affinity agonist of the

Histamine H3 Receptor (H3R).[1][2] Unlike classical antihistamines that block H1 receptors to

reduce symptoms, (R)-

-methylhistamine targets presynaptic H3 autoreceptors and heteroreceptors. Its primary
mechanism in inflammation is the inhibition of neurogenic inflammation—a process where
sensory nerves release pro-inflammatory neuropeptides (Substance P, CGRP) that drive
vasodilation and plasma extravasation.

Critical Note on Selectivity: While highly selective for H3R (

nM), (R)-

-methylhistamine exhibits agonist activity at the Histamine H4 Receptor (H4R) at higher
concentrations (

nM). Since H4R activation promotes eosinophil chemotaxis (pro-inflammatory), researchers
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must strictly control dosage to maintain the therapeutic window for H3-mediated anti-
inflammatory effects.

Molecular Profile & Pharmacology[3][4][5]
Chemical Identity

Compound: (R)-

-Methylhistamine[1][2][3][4][5]

Role: Selective Histamine H3 Receptor Agonist

Stereochemistry: The (R)-enantiomer is significantly more potent than the (S)-enantiomer.[2]

Distinction: Distinct from N-methylhistamine (a metabolic breakdown product of histamine).

Receptor Selectivity & Binding Affinity
The following table summarizes the binding profile, highlighting the "Selectivity Gap" essential

for experimental design.

Receptor Subtype

Affinity (

/

)

Functional Effect
Physiological
Outcome

Histamine H3 0.4 – 0.5 nM Full Agonist

Anti-inflammatory

(Inhibits neuropeptide

release)

Histamine H4 ~50 – 60 nM Full Agonist

Pro-inflammatory

(Eosinophil/Mast cell

chemotaxis)

Histamine H1 > 10,000 nM Negligible
None at physiological

doses

Histamine H2 > 10,000 nM Negligible
None at physiological

doses

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00065/full
https://resources.tocris.com/pdfs/literature/reviews/histamine-review-2019-web.pdf
https://pubmed.ncbi.nlm.nih.gov/7902173/
https://www.science.gov/topicpages/e/evans+blue+albumin.html
https://pubmed.ncbi.nlm.nih.gov/1281776/
https://resources.tocris.com/pdfs/literature/reviews/histamine-review-2019-web.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14058332?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytic Insight: To isolate H3R-mediated anti-inflammatory effects in vivo, dosing should target

plasma concentrations near 1-5 nM. Concentrations exceeding 50 nM risk activating H4R,

potentially masking the anti-inflammatory signal with immune cell recruitment.

Mechanism of Action: The H3R "Brake" System
The anti-inflammatory utility of (R)-

-methylhistamine stems from its ability to act as a "synaptic brake." In inflammatory states (e.g.,
asthma, colitis), sensory C-fibers are hyperactive, dumping Substance P (SP) and Calcitonin
Gene-Related Peptide (CGRP) into the tissue.

Signaling Pathway
Binding: Ligand binds to presynaptic H3R.

Coupling: H3R activates

proteins.[6]

Inhibition:

inhibits Adenylyl Cyclase (AC), reducing cAMP.

Channel Modulation:

subunits inhibit N-type Voltage-Gated Calcium Channels (

).

Result: Reduced

influx prevents the fusion of neuropeptide-containing vesicles with the membrane.

Visualization: H3R Signaling Cascade
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Figure 1: The H3R transduction pathway. Activation leads to dual inhibition of cAMP and

Calcium influx, ultimately silencing the release of pro-inflammatory neuropeptides.
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Experimental Protocol: Airway Neurogenic
Inflammation Assay
This protocol validates the anti-inflammatory efficacy of (R)-

-methylhistamine by measuring its ability to prevent Plasma Protein Extravasation (PPE) in
rodent airways. This is a gold-standard model for neurogenic inflammation.

Rationale
Neurogenic inflammation is quantified by the leakage of albumin from post-capillary venules.

Evans Blue Dye binds tightly to serum albumin; thus, the amount of dye in the tissue is a direct

proxy for inflammatory leakage.

Materials
Subjects: Male Guinea Pigs (250–350 g) or Wistar Rats.

Reagents:

(R)-

-Methylhistamine (dissolved in saline).

Inducer: Capsaicin (1 mg/kg) or Electrical Vagal Stimulation.

Tracer: Evans Blue Dye (30 mg/kg, dissolved in saline).

Perfusion Buffer: PBS containing heparin.

Extraction Solvent: Formamide.[7]

Step-by-Step Methodology
Step 1: Pre-Treatment (The "Brake")

Anesthetize the animal (e.g., Urethane 1.5 g/kg i.p.).

Cannulate the jugular vein for i.v. administration.
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Administer (R)-

-methylhistamine (Test Group) or Saline (Control).

Dose Range: 10 – 100

g/kg i.v.[3] (Note: Microgram range for specific H3 effects; milligram range may trigger H4).

Wait Time: 15 minutes to allow receptor binding.

Step 2: Tracer Injection

Administer Evans Blue Dye (30 mg/kg i.v.).[7]

Allow to circulate for 1 minute.

Step 3: Induction of Inflammation

Administer Capsaicin (1 mg/kg i.v.) slowly over 2 minutes.

Mechanism:[8][9] Capsaicin activates TRPV1 on sensory nerves, triggering massive

Substance P release.

Observation: Immediate bronchoconstriction and hypotension (monitor vitals).

Step 4: Termination & Perfusion

Exactly 5 minutes after Capsaicin injection, open the thoracic cavity.

Perfuse the systemic circulation via the left ventricle with 100 mL of heparinized PBS at

constant pressure (120 mmHg) to wash intravascular dye.

Validation: The effluent from the right atrium should run clear.

Step 5: Quantification

Excise the trachea and main bronchi.

Blot dry and weigh the tissue (wet weight).
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Incubate tissue in Formamide (4 mL/g wet weight) at 60°C for 24 hours to extract the dye.

Measure optical density (OD) of the supernatant at 620 nm.

Calculate dye content (

g dye / g tissue) using a standard curve.[7]

Experimental Workflow Diagram
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Figure 2: Chronological workflow for the Evans Blue Plasma Extravasation Assay.

Data Interpretation & Troubleshooting
Expected Results

Vehicle + Capsaicin: High OD 620nm (Massive leakage, tissue turns blue).

(R)-

-MeHA + Capsaicin: Significant reduction (40–70%) in dye leakage compared to vehicle.

Reversal Check: Pre-treatment with Thioperamide (H3/H4 antagonist) should abolish the

protective effect of (R)-

-MeHA, confirming H3 receptor mediation.

Troubleshooting The "H4 Effect"
If (R)-
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-MeHA fails to inhibit inflammation or exacerbates it:

Check Dosage: You may be overdosing (>1 mg/kg i.v.), activating H4 receptors on

eosinophils/mast cells.

Check Antagonists: Use a selective H3 antagonist (e.g., Ciproxifan) vs. a selective H4

antagonist (e.g., JNJ-7777120) to dissect the mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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